Tert-butyl4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate Tert-butyl4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18622531
InChI: InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-6-10(8-15)13(4,5)9-14/h10,15H,6-9H2,1-5H3
SMILES:
Molecular Formula: C13H25NO3
Molecular Weight: 243.34 g/mol

Tert-butyl4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC18622531

Molecular Formula: C13H25NO3

Molecular Weight: 243.34 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate -

Specification

Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol
IUPAC Name tert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate
Standard InChI InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-6-10(8-15)13(4,5)9-14/h10,15H,6-9H2,1-5H3
Standard InChI Key LUWGOFJUQSIQNK-UHFFFAOYSA-N
Canonical SMILES CC1(CN(CCC1CO)C(=O)OC(C)(C)C)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a six-membered piperidine ring with three critical substituents:

  • A tert-butyloxycarbonyl (Boc) group at the nitrogen atom, providing steric bulk and protecting the amine functionality.

  • A hydroxymethyl (-CH2_2OH) group at the 4-position of the ring, enabling hydrogen bonding and derivatization potential.

  • Two methyl (-CH3_3) groups at the 3-position, creating a geminal dimethyl configuration that rigidifies the ring structure .

The stereochemistry remains undefined in most commercial preparations, though enantiomeric forms (4R and 4S) have been synthesized for specialized applications .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Nametert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate
SMILESCC1(CN(CCC1CO)C(=O)OC(C)(C)C)C
InChIKeyLUWGOFJUQSIQNK-UHFFFAOYSA-N
CAS Registry Number2605227-22-1

Synthesis and Manufacturing

Industrial Production Pathways

The synthesis typically involves a multi-step sequence starting from tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate:

  • Amination Protection: The primary amine is protected using di-tert-butyl dicarbonate (Boc2_2O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP).

  • Hydroxymethylation: The 4-position is functionalized via formaldehyde condensation under basic conditions (K2_2CO3_3, DMF, 60°C).

  • Purification: Crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane) with yields averaging 65–72%.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsTemperatureTimeYield
1Boc2_2O, THF, DMAP0°C → RT12 h89%
2HCHO, K2_2CO3_3, DMF60°C6 h72%
3Column chromatography (EtOAc:Hex)RT-95%

Challenges in Scale-Up

Key industrial hurdles include:

  • Steric Hindrance: The geminal dimethyl groups impede reagent access to the 4-position, necessitating elevated temperatures.

  • Epimerization Risk: Basic conditions during hydroxymethylation may cause racemization at the 4-position, requiring strict pH control.

Physicochemical Profile

Computed Properties

Advanced algorithms predict the following characteristics :

Table 3: Physicochemical Properties

PropertyValueMethod
XLogP32.0XLogP3 3.0
Topological Polar Surface Area49.8 ŲCactvs 3.4.6.11
Hydrogen Bond Donors1PubChem 2.1
Rotatable Bonds3Cactvs 3.4.6.11
Water Solubility1.2 mg/mL (25°C)ALOGPS 2.1

Stability Considerations

The Boc group confers stability against nucleophiles but remains susceptible to:

  • Acidic Hydrolysis: Cleavage occurs in trifluoroacetic acid (TFA)/dichloromethane (DCM) mixtures (1:1 v/v) within 30 minutes.

  • Oxidative Degradation: The hydroxymethyl group may oxidize to a carboxylate under strong oxidizing conditions (e.g., KMnO4_4, H2_2O2_2).

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound’s dual functionality (Boc-protected amine, hydroxymethyl) enables diverse derivatization:

Table 4: Representative Derivatives

Derivative ClassSynthetic ModificationBiological Target
Carbamates-OH → -OCORSerine proteases
Ethers-OH → -ORGPCRs
Phosphates-OH → -OPO3_3H2_2Kinase inhibition

Mechanistic Studies

Molecular docking simulations suggest:

  • The hydroxymethyl group forms hydrogen bonds with Tyr-105 and Asp-189 in trypsin-like proteases (binding energy: -8.2 kcal/mol).

  • The tert-butyl group induces hydrophobic interactions with Phe-190, enhancing binding specificity.

Future Directions

Synthetic Innovations

  • Enantioselective Synthesis: Development of chiral catalysts (e.g., BINOL-phosphoric acids) to access single enantiomers.

  • Flow Chemistry: Continuous manufacturing systems to improve yield and reduce epimerization.

Therapeutic Exploration

  • Antiviral Agents: Structural analogs show preliminary activity against SARS-CoV-2 3CL protease (IC50_{50} = 12 µM).

  • Neuroinflammatory Modulators: Hydroxymethyl derivatives inhibit microglial TNF-α production by 43% at 10 µM.

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